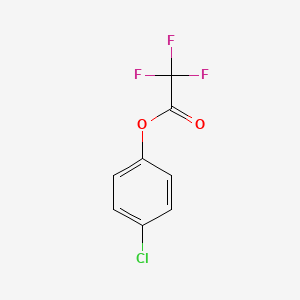

Acetic acid, trifluoro-, 4-chlorophenyl ester

Description

Properties

CAS No. |

658-74-2 |

|---|---|

Molecular Formula |

C8H4ClF3O2 |

Molecular Weight |

224.56 g/mol |

IUPAC Name |

(4-chlorophenyl) 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C8H4ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H |

InChI Key |

WKEZNQRZCGFQIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves the esterification of trifluoroacetic acid with 4-chlorophenol. This reaction typically requires:

- Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid)

- Reflux conditions to drive the esterification to completion

- Controlled temperature and pressure to optimize yield and purity

The reaction proceeds via nucleophilic attack of the phenolic oxygen on the activated trifluoroacetic acid, forming the ester bond and releasing water.

Detailed Synthetic Procedure

A representative laboratory-scale synthesis includes:

- Mixing trifluoroacetic acid and 4-chlorophenol in a suitable solvent or under solvent-free conditions

- Adding a catalytic amount of strong acid catalyst

- Heating under reflux for several hours (typically 4–12 hours)

- Monitoring reaction progress by TLC or spectroscopic methods

- Upon completion, cooling and workup involving neutralization, extraction, and purification by distillation or recrystallization

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but scaled up with:

- Industrial-grade reagents and catalysts

- Large reactors with precise temperature and pressure controls

- Efficient separation and purification systems to ensure high purity and yield

- Possible use of solvent-free or green chemistry approaches to reduce environmental impact.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 80–120 °C (reflux) | Ensures complete esterification |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Acid catalysts promote ester bond formation |

| Solvent | Often none or inert solvents like dichloromethane | Solvent-free preferred for environmental reasons |

| Reaction Time | 4–12 hours | Depends on scale and catalyst efficiency |

| Purification | Distillation, recrystallization | To remove unreacted starting materials and by-products |

Chemical Reactivity and Analysis of Preparation

The trifluoromethyl group enhances the electrophilicity of the ester carbonyl, making the compound reactive toward nucleophilic substitution and hydrolysis. This property is exploited during synthesis to drive ester formation efficiently.

Hydrolysis and Substitution

- Hydrolysis of the ester regenerates trifluoroacetic acid and 4-chlorophenol under acidic or basic conditions.

- Nucleophilic substitution reactions can replace the ester moiety with other nucleophiles, enabling derivatization.

Reduction

- The ester can be reduced to 4-chlorophenyl alcohol using strong reducing agents like lithium aluminum hydride.

Comparative Analysis with Structurally Related Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C8H4ClF3O2 | 224.56 | CF3CO-, 4-Cl-C6H4O- | 658-74-2 |

| 4-Chlorophenyl acetate | C8H7ClO2 | 170.59 | CH3CO-, 4-Cl-C6H4O- | 876-27-7 |

| Ethyl trifluoroacetate | C4H5F3O2 | 142.08 | CF3CO-, CH3CH2O- | 383-63-1 |

| Ethyl 4-(trifluoromethyl)phenylacetate | C11H11F3O2 | 240.20 | CH2COO-, 4-CF3-C6H4- | 721-63-1 |

- The trifluoroacetyl group increases molecular weight and electrophilicity compared to acetyl esters.

- The 4-chlorophenyl group contributes to higher boiling points and altered solubility profiles.

- Positional isomerism of trifluoromethyl groups affects electronic distribution and reactivity.

Research Findings and Notes

- The electron-withdrawing trifluoromethyl group is critical for the compound’s chemical behavior, enhancing reactivity in esterification and subsequent transformations.

- Controlled synthesis conditions (temperature, catalyst, solvent) are essential to maximize yield and purity.

- Industrial methods mirror laboratory protocols but emphasize scalability and environmental considerations.

- Despite structural similarity to other esters, the trifluoroacetyl moiety imparts unique properties valuable in pharmaceutical and chemical research.

Summary Table: Preparation Methods Overview

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Esterification | Trifluoroacetic acid + 4-chlorophenol + acid catalyst | Formation of this compound |

| Reaction Environment | Reflux, 80–120 °C, solvent or solvent-free | Optimizes conversion and yield |

| Purification | Distillation, recrystallization | Removes impurities, ensures product purity |

| Industrial Scale Adaptation | Large reactors, controlled parameters | Scalable, environmentally conscious processes |

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trifluoro-, 4-chlorophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to trifluoroacetic acid and 4-chlorophenol in the presence of water and an acid or base catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane)

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether)

Major Products Formed

Hydrolysis: Trifluoroacetic acid and 4-chlorophenol

Substitution: Various substituted products depending on the nucleophile used

Reduction: 4-chlorophenyl alcohol

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is . It is characterized by the presence of a trifluoromethyl group and a chlorophenyl moiety, which enhances its reactivity and potential utility in various applications. The structural formula can be represented as follows:

Pharmaceutical Applications

Acetic acid, trifluoro-, 4-chlorophenyl ester has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block for various drugs due to its ability to modify biological activity.

- Analgesics and Anti-inflammatory Agents : Research indicates that derivatives of this ester can exhibit significant analgesic and anti-inflammatory properties. For instance, compounds synthesized from acetic acid esters have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

- Anticancer Activity : Some studies have reported that derivatives of this compound may possess anticancer properties. For example, analogs have been evaluated for their ability to inhibit Bcl-2 family proteins, which play a role in cancer cell survival .

Agricultural Applications

In agriculture, acetic acid esters are often utilized as herbicides or as intermediates in the synthesis of herbicides. The chlorophenyl group contributes to the herbicidal activity by interfering with plant growth regulation.

- Herbicides : The compound can be synthesized into herbicidal formulations that target specific weeds while minimizing damage to crops. Research has shown that chlorophenoxy herbicides can effectively control broadleaf weeds in various crops .

Synthetic Organic Chemistry

The versatility of this compound extends into synthetic organic chemistry where it is used as a reagent or intermediate.

- Synthesis of Aryl Compounds : This compound can be employed in reactions to form more complex aryl compounds through nucleophilic substitution reactions. Its trifluoromethyl group enhances electrophilicity, making it suitable for such transformations .

- Case Study on Synthesis : A notable study demonstrated the synthesis of various aryl sulfoxides using acetic acid esters as starting materials. The reaction conditions were optimized to enhance yield and purity .

Table 1: Summary of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceuticals | Intermediate for analgesics | |

| Anticancer agents | ||

| Agriculture | Herbicide formulations | |

| Synthetic Organic Chemistry | Synthesis of aryl compounds |

Mechanism of Action

The mechanism of action of acetic acid, trifluoro-, 4-chlorophenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of trifluoroacetic acid and 4-chlorophenol. In substitution reactions, the ester group is replaced by other nucleophiles through a similar nucleophilic attack mechanism.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Acetic acid, trifluoro-, 4-chlorophenyl ester | C₈H₄ClF₃O₂ | ~224.45 | CF₃CO-, 4-Cl-C₆H₄O- | Not explicitly listed |

| 4-Chlorophenyl acetate | C₈H₇ClO₂ | 170.59 | CH₃CO-, 4-Cl-C₆H₄O- | 876-27-7 |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | CF₃CO-, CH₃CH₂O- | 383-63-1 |

| Ethyl 4-(trifluoromethyl)phenylacetate | C₁₁H₁₁F₃O₂ | 240.20 | CH₂COO-, 4-CF₃-C₆H₄- | 721-63-1 |

| (2,4-Dichlorophenoxy)acetic acid methyl ester | C₉H₈Cl₂O₃ | 235.07 | Cl₂C₆H₃OCH₂COO-, CH₃O- | Not explicitly listed |

Key Observations :

- Trifluoroacetyl vs. Acetyl : The trifluoro group in the target compound increases molecular weight by ~54 g/mol compared to 4-chlorophenyl acetate and enhances electrophilicity .

- Aromatic vs. Aliphatic Esters : The 4-chlorophenyl group contributes to higher boiling points and lower solubility in polar solvents compared to ethyl trifluoroacetate .

- Positional Isomerism : Ethyl 4-(trifluoromethyl)phenylacetate places the CF₃ group on the phenyl ring rather than the acetyl group, altering electronic distribution and reactivity .

Reactivity and Stability

- Hydrolysis : The trifluoroacetyl group accelerates ester hydrolysis under both acidic and basic conditions due to its strong electron-withdrawing effect. For example, ethyl trifluoroacetate hydrolyzes ~10³ times faster than ethyl acetate .

- Thermal Stability : The 4-chlorophenyl group enhances thermal stability compared to aliphatic esters like ethyl trifluoroacetate, which has a boiling point of ~39–40°C . The target compound likely has a higher boiling point (>150°C) due to aromaticity.

Biological Activity

Acetic acid, trifluoro-, 4-chlorophenyl ester (CAS Number: 658-74-2) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

This compound is characterized by its trifluoromethyl and chlorophenyl substituents, which significantly influence its biological activity. The presence of these groups can enhance lipophilicity and alter the interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cell survival and proliferation. Notably, compounds with similar structures have been shown to interact with Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. For example, modifications to the acid group in related compounds have demonstrated significant effects on binding affinity and cellular activity in cancer cell lines .

Biological Activity Overview

Case Studies

- Anticancer Efficacy : A study demonstrated that acetic acid derivatives with trifluoromethyl groups showed enhanced binding affinities to Bcl-2/Bcl-xL proteins compared to their non-fluorinated counterparts. This resulted in a significant reduction in cell viability in small-cell lung cancer models .

- Antifungal Properties : In vitro assays revealed that certain esters derived from acetic acid, trifluoro-, 4-chlorophenyl exhibited submicromolar MIC values against Trichophyton mentagrophytes and other pathogenic fungi. The structure-activity relationship indicated that the presence of the trifluoromethyl group was critical for antifungal potency .

- Toxicological Implications : Long-term studies involving rat models suggested a potential link between exposure to chlorinated phenoxy herbicides and an increased incidence of soft-tissue sarcomas. However, findings were inconsistent across different populations, highlighting the need for further investigation into the carcinogenic potential of compounds like this compound .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to the acetic acid moiety can significantly impact the biological activity of related compounds. For instance:

Q & A

Q. What experimental strategies are recommended for synthesizing acetic acid, trifluoro-, 4-chlorophenyl ester with high purity?

Methodological Answer :

- Esterification : Use nucleophilic acyl substitution by reacting trifluoroacetic anhydride with 4-chlorophenol under anhydrous conditions. Catalyze with H₂SO₄ or pyridine to enhance reaction efficiency .

- Purification : Employ fractional distillation (boiling point ~294.9°C predicted for analogous esters) or preparative HPLC with C18 columns. Monitor purity via GC-MS using NIST reference spectra (e.g., molecular ion m/z 190.12) .

- Yield Optimization : Use molar ratios of 1:1.2 (phenol:anhydride) and reflux in dry dichloromethane for 6–8 hours .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer :

- Spectroscopic Analysis :

- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., base peak at m/z 109 for 4-chlorophenyl fragment) .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic stability of trifluoroacetyl esters under varying pH conditions?

Methodological Answer :

- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis (λ = 260 nm for aromatic intermediates) or LC-MS .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to assess electron-withdrawing effects of -CF₃ on acyl-oxygen cleavage. Compare activation energies for hydrolysis pathways .

- Data Interpretation : The -CF₃ group reduces electron density at the ester carbonyl, slowing nucleophilic attack in acidic conditions but accelerating alkaline hydrolysis due to inductive effects .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

- Suzuki-Miyaura Screening : Test coupling with aryl boronic acids (e.g., 4-methoxyphenyl) using Pd(PPh₃)₄ catalyst. Analyze regioselectivity via HPLC and ¹⁹F NMR .

- Steric/Electronic Analysis : The 4-Cl group directs electrophilic substitution meta, while -CF₃ deactivates the ring. Use Hammett constants (σₚ = 0.23 for -Cl, 0.54 for -CF₃) to predict reactivity .

Data Contradiction Analysis

Q. Discrepancies in reported thermodynamic properties (e.g., boiling point) for trifluoroacetyl esters: How to resolve them?

Methodological Answer :

- Source Evaluation : Cross-reference NIST WebBook data (e.g., ΔfH°gas for analogous esters) with experimental measurements using differential scanning calorimetry (DSC) .

- Standardization : Ensure purity >99% (by GC) and calibrate instruments with certified reference materials (e.g., NIST SRM 39j) .

- Example : Predicted boiling points (e.g., 294.9°C for 8-(acetyloxy)octyl trifluoroacetate) may vary by ±5% due to computational approximations .

Application-Oriented Questions

Q. What role does this ester play as a protecting group in peptide synthesis?

Methodological Answer :

- Deprotection Efficiency : Use TFA (trifluoroacetic acid) to cleave the ester under mild conditions (room temperature, 1–2 hours). Monitor by ¹⁹F NMR for residual -CF₃ signals .

- Comparative Studies : Benchmark against tert-butyl esters; trifluoroacetyl offers faster deprotection but requires rigorous anhydrous handling .

Environmental and Safety Considerations

Q. What analytical methods quantify environmental persistence of this compound in aqueous systems?

Methodological Answer :

- LC-MS/MS : Use a triple quadrupole system with MRM (multiple reaction monitoring) for trace detection (LOD < 0.1 ppb). Ionize via ESI⁻ mode targeting [M-H]⁻ ions .

- Degradation Pathways : Study photolysis (UV-C light) and biodegradation (OECD 301F test). Identify metabolites like 4-chlorophenol via GC-ECD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.